6-(4-methoxyphenyl)pyridazin-3(2H)-one

Description

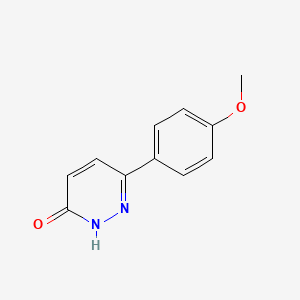

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKMSRLHSLEVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166-33-8 | |

| Record name | 6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

Research indicates that 6-(4-Methoxyphenyl)pyridazin-3(2H)-one exhibits significant anti-inflammatory activity. It has been evaluated as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation and pain pathways. Studies have demonstrated that compounds with similar structures can selectively inhibit COX-2, suggesting a therapeutic application in treating inflammatory diseases such as arthritis .

Analgesic Activity

The compound has shown promising results in analgesic activity. It has been tested alongside other pyridazinone derivatives, revealing its potential to alleviate pain more effectively than traditional analgesics like acetaminophen . The dual inhibition of cyclooxygenase and lipoxygenase enzymes enhances its efficacy in managing pain and inflammation .

Antiplatelet Effects

Another area of research focuses on the antiplatelet activities of pyridazinone derivatives. Certain modifications of the compound have demonstrated significant inhibitory effects on ADP-induced platelet aggregation, indicating potential uses in cardiovascular therapies .

Biological Evaluation

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to various biological targets. The compound effectively binds to the COX-2 active site, forming stabilizing interactions that could lead to reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- Study on Inflammatory Models : A study demonstrated that this compound significantly reduced edema in animal models, supporting its role as a COX-2 selective inhibitor .

- Anticancer Research : In vitro studies have shown that derivatives of this compound can limit the proliferation of cancer cell lines, such as HCT116 (colon carcinoma), indicating its potential as an anticancer agent .

Material Science Applications

Beyond medicinal uses, this compound serves as a valuable building block in synthetic chemistry. Its derivatives are explored for developing new materials and agrochemicals, showcasing its versatility in industrial applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anti-inflammatory | Selective COX-2 inhibition | Reduces inflammation and pain |

| Analgesic | Pain relief efficacy | More effective than traditional analgesics |

| Antiplatelet | Inhibits ADP-induced platelet aggregation | Potential use in cardiovascular therapies |

| Anticancer | Limits proliferation of cancer cell lines | Effective against colon carcinoma |

| Material Science | Building block for new materials | Versatile applications in synthetic chemistry |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key analogues differ in substituents on the phenyl ring, additional functional groups, and saturation of the pyridazinone core. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Pyridazinone Derivatives

Key Observations:

- Electron-Donating vs.

- Dihydro Derivatives: Saturation of the pyridazinone core (e.g., 4,5-dihydro) reduces aromaticity, altering planarity and binding interactions in biological systems .

- Functional Groups : Hydroxymethyl (–CH₂OH) and benzylidene (–CH=Ph) groups introduce hydrogen-bonding capabilities or steric bulk, impacting pharmacokinetics .

Solubility and Pharmacokinetics

Q & A

Q. Q1. What are the optimal synthetic routes for 6-(4-methoxyphenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions between hydrazine derivatives and ketones/esters. Key steps include:

- Step 1: Reacting 4-methoxyphenylacetone with hydrazine hydrate to form the pyridazinone core .

- Step 2: Optimizing solvent systems (e.g., ethanol or DMF) and temperature (80–100°C) to enhance cyclization efficiency. Acidic or basic catalysts (e.g., NaOEt) improve regioselectivity .

- Purity Control: Use HPLC or column chromatography to isolate the product (≥95% purity). Yield ranges from 60–85% depending on substituent steric effects .

Q. Q2. How can structural characterization techniques validate the molecular integrity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths (e.g., N–N = 1.34 Å) and dihedral angles, confirming planarity of the pyridazinone ring .

- Spectroscopy:

Advanced Research Questions

Q. Q3. What strategies resolve conflicting data in biological assays (e.g., anti-inflammatory vs. cytotoxic effects) for this compound derivatives?

Methodological Answer:

- Dose-Dependent Studies: Establish IC values across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. HepG2 for cytotoxicity) .

- Target Validation: Use molecular docking to assess binding affinity to COX-2 (anti-inflammatory target) versus off-target kinases (e.g., EGFR) .

- In Vivo Models: Compare murine inflammation models (e.g., carrageenan-induced paw edema) with toxicity profiles in zebrafish .

Q. Q4. How does the 4-methoxyphenyl substituent influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: The methoxy group donates electron density via resonance (+M effect), lowering the LUMO energy (-3.2 eV) and enhancing electrophilic substitution at the pyridazinone C4 position .

- Experimental Validation: Suzuki-Miyaura coupling with aryl boronic acids at C4 requires Pd(PPh) catalyst and KCO base in dioxane (80°C, 12h), achieving ~70% yield .

Q. Q5. What are the limitations of current SAR studies for pyridazinone derivatives, and how can computational modeling address them?

Methodological Answer:

- Gaps in SAR: Limited data on metabolic stability and hERG channel inhibition risks.

- Computational Solutions:

- ADMET Prediction: Use QSAR models (e.g., SwissADME) to predict logP (~2.5), solubility (-4.2 LogS), and CYP450 interactions .

- Molecular Dynamics: Simulate binding to FABP4 (fatty acid-binding protein 4) to prioritize analogs with improved hydrophobic interactions .

Methodological Recommendations

- Synthesis Optimization: Prioritize microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12h conventional) .

- Biological Assays: Combine ELISA (for COX-2 inhibition) with transcriptomics to identify off-target pathways .

- Data Reproducibility: Validate computational predictions with isothermal titration calorimetry (ITC) for binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.